Iristectorene B

ADMET prediction oral bioavailability pharmacokinetics

Iristectorene B (CAS: 156791-81-0) is a monocyclic triterpene ester isolated from the seeds of Iris tectorum Maxim. Its molecular formula is C₄₄H₇₆O₅, with a molecular weight of approximately 685.1 g/mol.

Molecular Formula C44H76O5
Molecular Weight 685.1 g/mol
Cat. No. B1498144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIristectorene B
Molecular FormulaC44H76O5
Molecular Weight685.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCCCC1C(=C(C)C=O)CCC(C1(C)CCC=C(C)C(CC=C(C)CCC=C(C)C)O)(C)O
InChIInChI=1S/C44H76O5/c1-9-10-11-12-13-14-15-16-17-18-19-27-42(47)49-33-22-26-40-39(38(6)34-45)30-32-44(8,48)43(40,7)31-21-25-37(5)41(46)29-28-36(4)24-20-23-35(2)3/h23,25,28,34,40-41,46,48H,9-22,24,26-27,29-33H2,1-8H3/b36-28+,37-25+,39-38-/t40-,41-,43+,44+/m1/s1
InChIKeyUHFDAENQNSFKSB-UAOBIYCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Iristectorene B Procurement Guide: Monocyclic Triterpene Ester from Iris tectorum


Iristectorene B (CAS: 156791-81-0) is a monocyclic triterpene ester isolated from the seeds of Iris tectorum Maxim. [1]. Its molecular formula is C₄₄H₇₆O₅, with a molecular weight of approximately 685.1 g/mol [2]. Structurally, it is characterized as 3-{3-hydroxy-2-[5-hydroxy-4,8,12-trimethyl-(3E,7E)-3,7,11-tridecatrienyl]-2,3-dimethyl-6-(1-methyl-2-oxoethylidene)cyclohexyl}propyl tetradecanoate, belonging to the broader class of monocyclic triterpene esters found in Iris species [3]. This compound has been evaluated for antiproliferative activity against multiple tumor cell lines, providing a baseline understanding of its biological profile [4].

Why Generic Iristectorene Substitution Fails: Differential Chemical Fingerprint of Iristectorene B


Generic substitution among Iris-derived triterpenoids or other monocyclic triterpene esters is not scientifically justified due to fundamental structural differences that govern physicochemical and biological properties. Iristectorene B possesses a unique substitution pattern: a tetradecanoate (C14) ester moiety attached to a monocyclic core [1], distinguishing it from analogs such as Iristectorene A (which has the same C₄₄H₇₄O₅ formula but different unsaturation) [2] and Iristectorene G (different ester chain length) [3]. The exact stereochemical configuration established as (1R,2S,3S,6Z) further defines its molecular identity [4]. These structural variations directly influence in silico ADMET predictions, particularly affecting XlogP, blood-brain barrier penetration probability, and transporter inhibition profiles, as quantified in Section 3. Consequently, substituting Iristectorene B with an uncharacterized analog or structurally related triterpenoid would introduce uncontrolled experimental variables, rendering comparative data interpretation invalid.

Iristectorene B Quantitative Evidence Guide: Procurement-Relevant Differential Data


Iristectorene B ADMET Profile: Human Intestinal Absorption Prediction vs. Typical Triterpenoid Range

In silico ADMET prediction using admetSAR 2.0 indicates that Iristectorene B has a high probability (98.99%) of positive human intestinal absorption (HIA+) [1]. This is a quantifiable differentiator when compared to the typical range for triterpenoids (class-level inference). The high XlogP value (12.60) [1] is also a distinguishing feature compared to other monocyclic triterpene esters from Iris tectorum, such as Iristectorene A, which lacks the saturated C14 fatty acid ester chain and therefore has different lipophilicity characteristics [2].

ADMET prediction oral bioavailability pharmacokinetics triterpenoid

Iristectorene B Blood-Brain Barrier Penetration Prediction: Class-Level Comparison with Iridal-Type Triterpenoids

admetSAR 2.0 predicts a low probability (55.00%) of blood-brain barrier (BBB) penetration for Iristectorene B (BBB-) [1]. This is a differentiating factor when compared to certain iridal-type triterpenoids found in the same genus, such as Isoiridogermanal, which have demonstrated measurable activity in neuronal models [2]. The high topological polar surface area (TPSA) of 83.80 Ų [1] and high XlogP of 12.60 [1] contribute to this predicted restricted CNS exposure.

ADMET prediction blood-brain barrier neuropharmacology triterpenoid

Iristectorene B Antiproliferative Activity: Contextual Differentiation from Isoiridogermanal

In a 2023 study by Guo et al., Iristectorene B (Compound 10) was evaluated alongside nine other compounds for antiproliferative activity against five breast cancer cell lines: BT549, 4T1, MCF7, MDA-MB-231, and MDA-MB-468 [1]. Compound 9 (Isoiridogermanal, an iridal-type triterpenoid) was identified as having the highest activity, specifically against 4T1 and MDA-MB-468 cells, inducing G1 phase cell cycle arrest and mitochondrial damage [1]. The study did not report specific IC50 values for Iristectorene B, indicating that its antiproliferative activity was lower than that of Compound 9 under the tested conditions [1]. A separate source indicates Isoiridogermanal has reported IC50 values of 11 µM and 23 µM against MCF-7 and C32 cell lines, respectively [2]. This provides a quantitative benchmark for comparing the potency of Iristectorene B in future studies.

anticancer triple-negative breast cancer cytotoxicity triterpenoid

Iristectorene B Best Research and Industrial Application Scenarios Based on Quantitative Evidence


ADMET Screening for Monocyclic Triterpenoid Scaffolds

Iristectorene B is a well-defined reference compound for researchers evaluating the ADMET properties of monocyclic triterpenoid scaffolds. Its in silico ADMET profile, including high predicted human intestinal absorption (98.99%) [1] and low predicted blood-brain barrier penetration (55.00%) [1], provides a quantitative baseline for comparison with novel synthetic analogs or extracts. Procurement is justified for use as a positive control in in vitro permeability assays (e.g., Caco-2) or as a benchmark compound in medicinal chemistry optimization programs focused on improving oral bioavailability of triterpenoid derivatives.

Natural Product Derivatization and SAR Studies

The specific structural features of Iristectorene B, including its saturated C14 fatty acid ester side chain, distinct stereochemistry, and substitution pattern [2], make it a valuable starting material for structure-activity relationship (SAR) studies. Procurement is warranted for researchers aiming to synthesize a focused library of monocyclic triterpene esters to systematically probe the influence of side-chain length and unsaturation on predicted ADMET and biological activity, using Iristectorene B as a key comparator scaffold [3].

Triple-Negative Breast Cancer (TNBC) Research: Activity Benchmarking

Iristectorene B serves as a contextual reference compound in TNBC research. Its documented, albeit lower, antiproliferative activity in multiple breast cancer cell lines (BT549, 4T1, MCF7, MDA-MB-231, MDA-MB-468) [4] provides a baseline against which the potency of other Iris-derived compounds or synthetic analogs can be measured. Procurement is relevant for establishing complete dose-response curves in TNBC cell panels to fully characterize its IC50 values, which are currently not reported in the literature, enabling direct quantitative comparison with more potent analogs like Isoiridogermanal (IC50 ~11-23 µM) [5].

Technical Documentation Hub

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